

SBC-110736 Technical Support Center: Solubility and Experimentation Guide

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Compound of Interest

Compound Name: SBC-110736

Cat. No.: B610721

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing **SBC-110736** for experimental use. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is **SBC-110736** and what is its primary mechanism of action? A1: **SBC-110736** is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] Its mechanism involves preventing the binding of PCSK9 to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes.[2] By blocking this interaction, **SBC-110736** reduces the degradation of LDLR, which promotes receptor recycling and enhances the clearance of LDL-cholesterol from the bloodstream.[2] This activity makes it a potential therapeutic candidate for conditions like hypercholesterolemia.[2]

Q2: What are the general solubility properties of **SBC-110736**? A2: **SBC-110736** is a hydrophobic compound with poor water solubility.[1][5] It is readily soluble in dimethyl sulfoxide (DMSO) and has limited solubility in ethanol.[1][5] It is considered insoluble in water.[1][5]

Q3: How should I prepare a stock solution for in vitro experiments? A3: The recommended solvent for preparing a stock solution of **SBC-110736** is fresh, anhydrous DMSO.[1][3] It is highly soluble in DMSO, with concentrations of 83 mg/mL (200.72 mM) to ≥ 100 mg/mL (241.83 mM) being reported.[1][3] It is critical to use fresh DMSO, as moisture-absorbing DMSO can significantly reduce the compound's solubility.[1][3]

Q4: My **SBC-110736** is not dissolving completely, even in fresh DMSO. What should I do? A4: If you encounter solubility issues, consider the following troubleshooting steps:

- Gentle Warming: Warm the solution gently in a water bath (37°C) for a short period.
- Vortexing/Sonication: Increase agitation by vortexing the solution for several minutes or using a bath sonicator to aid dissolution.
- Check DMSO Quality: Ensure your DMSO is anhydrous and has been stored properly to prevent moisture absorption. Using a newly opened bottle is recommended.[3]

Q5: Can I dissolve **SBC-110736** in solvents other than DMSO for my experiments? A5: While DMSO is the primary recommended solvent, limited solubility has been reported in other solvents. For instance, it is soluble in ethanol at approximately 3 mg/mL.[1][5] Solubility in DMF has also been noted at 15 mg/mL.[6] However, for most cell-based assays, creating a high-concentration stock in DMSO and then diluting it into your aqueous culture medium is the standard procedure. Always perform a vehicle control in your experiments to account for any effects of the solvent.

Q6: How can I prepare a formulation of **SBC-110736** for in vivo animal studies? A6: Due to its poor water solubility, a simple aqueous solution is not feasible for in vivo use. A common approach is to create a suspension or a co-solvent formulation.

- Suspension: A homogeneous suspension can be prepared using vehicles like CMC-Na (carboxymethyl cellulose sodium).[1] For example, a 5 mg/mL suspension can be made by mixing the compound with a CMC-Na solution.[1]
- Co-solvent Formulation: A clear solution can be prepared using a multi-solvent system. One published protocol involves a combination of DMSO, PEG300, Tween-80, and saline.[3]

Q7: How should I store the **SBC-110736** powder and my prepared stock solutions? A7:

- Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[3]
- Stock Solutions: Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[3]

Quantitative Data Summary

The solubility and stock solution parameters for **SBC-110736** are summarized below.

Table 1: Solubility Profile of **SBC-110736**

Solvent	Reported Solubility	Molar Concentration (MW = 413.51)	Reference(s)
DMSO	≥ 100 mg/mL	≥ 241.83 mM	[3]
83 mg/mL	200.72 mM	[1]	
81 mg/mL	195.88 mM	[5]	
10 mg/mL	24.18 mM	[6]	
Ethanol	3 mg/mL	7.25 mM	[1][5]
DMF	15 mg/mL	36.28 mM	[6]
Water	Insoluble	N/A	[1][5]
DMF:PBS (pH 7.2) (1:4)	0.20 mg/mL	0.48 mM	[6]

Table 2: Stock Solution Preparation Guide (in DMSO)

Desired Stock Concentration	Mass of SBC-110736 (for 1 mL final volume)	Mass of SBC-110736 (for 5 mL final volume)
1 mM	0.414 mg	2.068 mg
5 mM	2.068 mg	10.34 mg
10 mM	4.135 mg	20.68 mg
50 mM	20.68 mg	103.4 mg

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

- Materials: **SBC-110736** powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
- Procedure:
 1. Weigh out 41.35 mg of **SBC-110736** powder on a precision balance.
 2. Transfer the powder to a sterile tube capable of holding more than 1 mL.
 3. Add 1 mL of anhydrous DMSO to the tube.
 4. Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
 5. If necessary, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
 6. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 7. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an in vivo Formulation (Co-solvent Method)

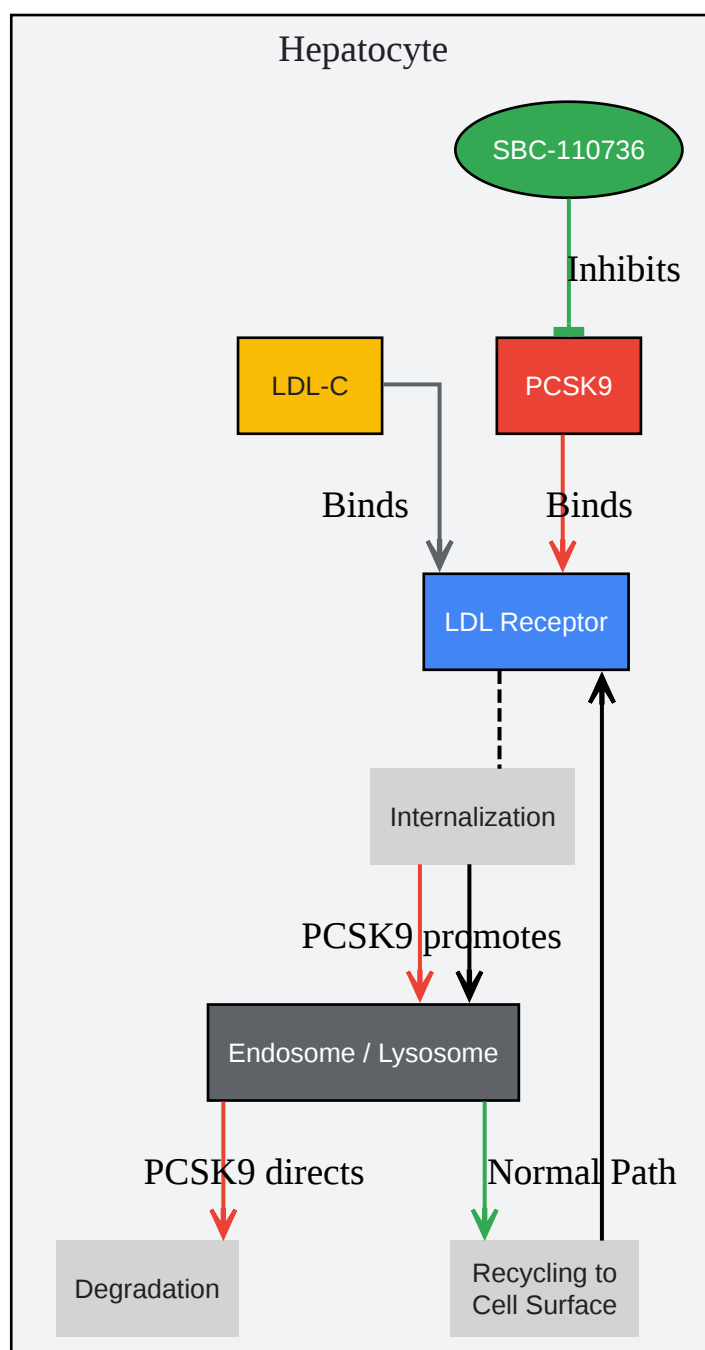
This protocol is adapted from a published method to prepare a clear solution for administration.
[\[3\]](#)

- Materials: **SBC-110736**, DMSO, PEG300, Tween-80, Saline (0.9% NaCl), sterile tubes.
- Procedure (Example for a 2.5 mg/mL final concentration):
 1. Prepare a high-concentration stock solution of **SBC-110736** in DMSO (e.g., 25 mg/mL).
 2. To prepare 1 mL of the final formulation, combine the solvents in the following order:
 - Add 400 µL of PEG300 to a sterile tube.
 - Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
 - Add 450 μ L of Saline to bring the final volume to 1 mL. Mix thoroughly.
3. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
4. Prepare this formulation fresh before each use.

Visualizations

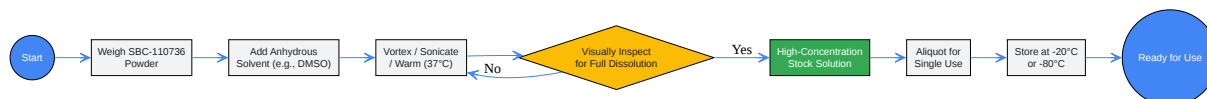
Signaling Pathway



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Caption: Mechanism of **SBC-110736** in the PCSK9-LDLR signaling pathway.

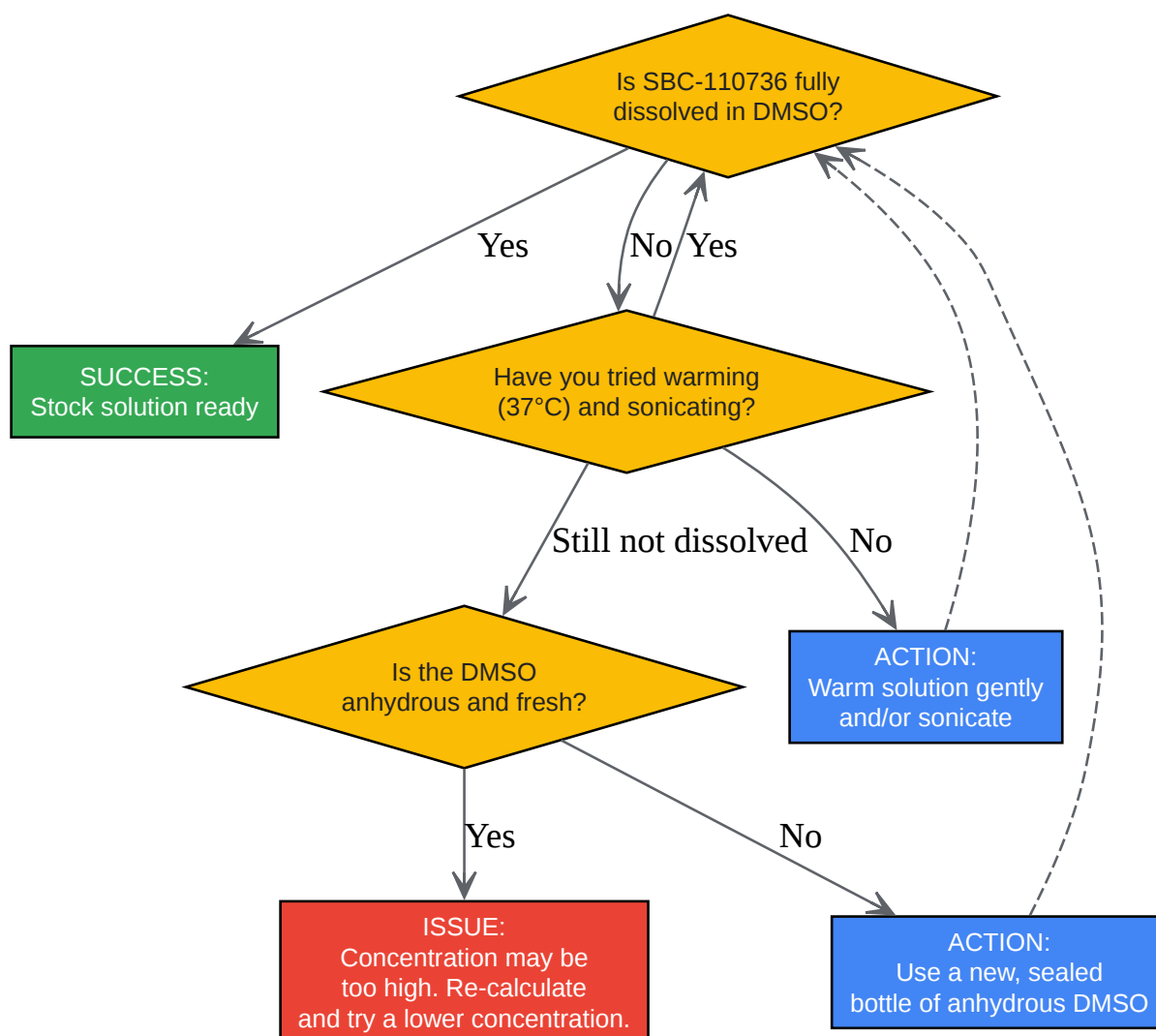
Experimental Workflow



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Caption: Workflow for preparing a stock solution of **SBC-110736**.

Troubleshooting Guide



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Caption: Decision tree for troubleshooting **SBC-110736** solubility issues.

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